molecular formula C18H16BrClN2O2 B2522007 4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide CAS No. 955245-99-5

4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Cat. No. B2522007
CAS RN: 955245-99-5
M. Wt: 407.69
InChI Key: DMHCXHIJDSZWEL-UHFFFAOYSA-N
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Description

The compound "4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, similar compounds with bromo, chloro, and benzamide moieties have been synthesized and characterized for their potential use in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step reactions, including elimination, reduction, and bromination, starting from halogenated benzene and other aromatic compounds . For instance, the synthesis of a CCR5 antagonist involved the preparation of an intermediate bromomethyl compound followed by a reaction with a piperidin-4-yl benzamide derivative . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives . For example, the crystal packing of antipyrine derivatives is stabilized by hydrogen bonds and π-interactions, which are energetically significant . Similarly, the molecular structure of the compound of interest could be characterized by such techniques to understand its intermolecular interactions and stability.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including the formation of Schiff bases through condensation with amines . The reactivity of the bromo and chloro substituents on the benzene ring can be exploited for further chemical modifications, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, can be characterized using techniques like thermal analysis, IR spectroscopy, and NMR spectroscopy . For instance, different polymorphs of a benzamide compound exhibited distinct thermal behaviors, indicating differences in stability . The compound "this compound" would likely have unique physical and chemical properties that could be analyzed similarly.

Relevant Case Studies

Several of the papers discuss the biological activities of benzamide derivatives, such as their roles as kinase inhibitors for cancer therapy , CCR5 antagonists for HIV treatment , and their antimicrobial activities . These studies provide a context for the potential applications of the compound , suggesting that it could be of interest in the development of new therapeutic agents.

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with complex structures, such as "4-bromo-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide," often serve as key intermediates or lead compounds in the development of pharmaceuticals. For instance, derivatives of pyrrolidinone, a core structure in this compound, are explored for their pharmacological properties, including analgesic, anti-inflammatory, and CNS activities (Qiu et al., 2009; Veinberg et al., 2015).

Environmental Impact and Toxicology

Studies on related compounds often focus on their environmental impact, degradation, and toxicological profiles. Research on the presence, fate, and effects of chemical compounds in the environment can lead to better waste management and pollution control strategies. Toxicological studies, including those on potential neurotoxicity and biodegradability, inform safety guidelines and regulatory policies (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name

4-bromo-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c19-14-3-1-13(2-4-14)18(24)21-10-12-9-17(23)22(11-12)16-7-5-15(20)6-8-16/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHCXHIJDSZWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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